2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid
Overview
Description
2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a methoxy group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid typically involves the reaction of 4-(2-Methoxy-2-oxoethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(4-formylphenyl)acetic acid, while reduction of the carbonyl group can produce 2-(4-(2-hydroxyethyl)phenyl)acetic acid .
Scientific Research Applications
2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and phenylacetic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Similar in structure but lacks the additional methoxy group on the phenyl ring.
4-(2-Methoxy-2-oxoethyl)phenylboronic acid: Shares the methoxy and phenyl groups but differs in the presence of a boronic acid moiety.
Uniqueness
2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-11(14)7-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHNILQBIBKVAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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